methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate

Physicochemical Property Crystallinity Handling

Kinase inhibitor and agrochemical R&D requires advanced pyrazole intermediates, not simple esters lacking a 5-cyano handle. Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-51-2) solves this with dual orthogonal reactivity. - **Functional density**: Crystalline solid (mp 108-112°C) with electron-withdrawing cyano at position 5 enables amide/aminomethyl derivatizations. - **Process advantage**: Methyl ester allows direct amidation, eliminating costly coupling reagents (HATU/EDC) and purification steps. - **Supply reliability**: Multi-kilogram scale available; immediate shipment for research quantities.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 203792-51-2
Cat. No. B3177677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate
CAS203792-51-2
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C(=O)OC)C#N
InChIInChI=1S/C7H7N3O2/c1-10-5(4-8)3-6(9-10)7(11)12-2/h3H,1-2H3
InChIKeySFQLYURYSMMRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Cyano-1-Methyl-1H-Pyrazole-3-Carboxylate: Structure & Procurement


Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate (CAS 203792-51-2) is a 1,3,5-trisubstituted pyrazole heterocycle bearing an N-methyl group at position 1, a methyl carboxylate ester at position 3, and a cyano substituent at position 5 . The compound is typically supplied as a colorless to pale yellow crystalline solid with a molecular formula of C₇H₇N₃O₂ and a molecular weight of 165.15 g/mol, and it exhibits a melting point in the range of 108–112 °C . As a densely functionalized pyrazole building block, it is primarily employed as an advanced intermediate in medicinal chemistry programs targeting kinase inhibitors and in agrochemical research .

Methyl 5-Cyano-1-Methyl-1H-Pyrazole-3-Carboxylate: Limitations of Non-Cyano Analogs


Attempting to substitute methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate with a simpler pyrazole-3-carboxylate ester lacking the 5-cyano group introduces significant differences in both physicochemical properties and synthetic utility. The presence of the strong electron-withdrawing cyano group at the 5-position fundamentally alters the electronic character of the pyrazole ring, impacting everything from its melting point and solubility to its reactivity in downstream transformations . Furthermore, the cyano group serves as a distinct synthetic handle, enabling specific derivatizations—such as reduction to an aminomethyl group or hydrolysis to a carboxamide—that are inaccessible to the non-cyano analog . Consequently, direct substitution can lead to altered reaction outcomes, different physicochemical profiles of final products, and potentially the loss of a critical functional handle required in multi-step synthetic routes.

Methyl 5-Cyano-1-Methyl-1H-Pyrazole-3-Carboxylate: Quantitative Differentiation vs Comparators


Elevated Melting Point vs Non-Cyano Analog

The introduction of the polar, electron-withdrawing cyano group at the 5-position significantly elevates the melting point relative to the unsubstituted methyl 1-methyl-1H-pyrazole-3-carboxylate. The target compound is a solid with a reported melting point range of 108–112 °C, which is notably higher than the liquid state of the comparator under standard conditions (comparator has a boiling point of 108–110 °C at reduced pressure, 1 Torr) . This solid-state characteristic can be advantageous for purification, handling, and formulation, especially in processes where a crystalline intermediate is preferred for isolation or quality control.

Physicochemical Property Crystallinity Handling

Synthetic Versatility from 5-Cyano Handle

Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate possesses a cyano group at the 5-position, which is absent in the closest analog, methyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 17827-61-1) . This cyano group is not merely an electronic modifier; it is a versatile synthetic handle that can be selectively transformed into primary amines (via reduction), carboxamides (via partial hydrolysis), carboxylic acids (via full hydrolysis), or tetrazoles (via click chemistry) . The comparator lacks this functional group, limiting its downstream derivatization potential to reactions at the ester or ring positions only.

Synthetic Utility Derivatization Medicinal Chemistry

Ester Reactivity Advantage Over Carboxylic Acid

The methyl ester of methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate offers a distinct reactivity profile compared to its free carboxylic acid analog, 5-cyano-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 1519243-10-7) [1]. While the acid is a solid with a melting point of 220–224 °C , the methyl ester is a lower-melting solid (108–112 °C) and, crucially, is pre-activated for nucleophilic acyl substitution. The ester can directly undergo amidation with amines under mild conditions, whereas the free acid requires a coupling reagent or prior activation. This allows for a simpler, more atom-economical route to amide derivatives, a common transformation in medicinal chemistry.

Reactivity Amide Coupling Ester Hydrolysis

Methyl 5-Cyano-1-Methyl-1H-Pyrazole-3-Carboxylate: Primary Research & Industrial Applications


Oncology Kinase Inhibitor Synthesis Intermediate

Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate serves as a critical building block in the construction of kinase inhibitors, particularly those requiring a 5-substituted pyrazole core . The cyano group provides a direct route to carboxamide or aminomethyl functionalities, which are common motifs in ATP-competitive kinase inhibitors. The compound's solid-state nature and defined melting point (108–112 °C) facilitate purification and characterization during multi-step synthesis of clinical candidates.

SAR Derivatization Hub

Given its dual reactive handles (ester and cyano), this compound is an ideal starting point for generating diverse small-molecule libraries. Medicinal chemists can leverage the cyano group to introduce amines, amides, or carboxylic acids, while simultaneously using the ester for parallel derivatization . This orthogonal reactivity allows for efficient exploration of chemical space around the pyrazole scaffold, a process that would be impossible or require many more steps with a non-cyano analog.

Agrochemical Lead Development with Cyano Heterocycle

In agrochemical research, cyano-substituted pyrazoles are known to exhibit potent insecticidal and herbicidal activities . Methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate provides a pre-functionalized scaffold for the rapid synthesis of new active ingredients. The cyano group can enhance target binding or be converted to a bioisostere, while the ester allows for further diversification of the molecule's physicochemical properties, such as logP and solubility.

Coupling Reagent-Free Amide Formation

For process chemists scaling up a route, the methyl ester functionality of this compound offers a distinct advantage over the corresponding carboxylic acid. Direct amidation of the ester with an amine eliminates the need for expensive and waste-generating coupling reagents (e.g., HATU, EDC) and the associated purification steps. This can lead to a more cost-effective, atom-economical, and environmentally sustainable manufacturing process for advanced intermediates or active pharmaceutical ingredients.

Quote Request

Request a Quote for methyl 5-cyano-1-methyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.